molecular formula C12H16OS B13904528 trans-2-(4-Methylthiophenyl)cyclopentanol

trans-2-(4-Methylthiophenyl)cyclopentanol

Cat. No.: B13904528
M. Wt: 208.32 g/mol
InChI Key: GVRPSGKRVQIOQU-UHFFFAOYSA-N
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Description

trans-2-(4-Methylthiophenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a 4-methylthiophenyl substituent at the trans-2 position of the cyclopentane ring. This compound belongs to a broader class of substituted cyclopentanols, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. The synthesis of such compounds often employs asymmetric hydrogenation strategies using chiral iridium catalysts, achieving high enantioselectivity (>99% ee) and trans/cis selectivity (>99:1) .

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16OS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3

InChI Key

GVRPSGKRVQIOQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylthiophenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-methylthiophenol as the primary starting materials.

    Grignard Reaction: The 4-methylthiophenol is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to cyclopentanone, resulting in the formation of the desired this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Methylthiophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl group or the thiophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-(4-Methylthiophenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It serves as a model compound for studying various organic reactions and mechanisms.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.

Medicine:

    Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug development.

Industry:

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of trans-2-(4-Methylthiophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The hydroxyl group and the thiophenyl group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares trans-2-(4-Methylthiophenyl)cyclopentanol with structurally related cyclopentanol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
This compound 4-Methylthiophenyl C₁₂H₁₆OS 208.32 Sulfur-containing group; chiral center
trans-2-(3-Fluorophenyl)cyclopentanol 3-Fluorophenyl C₁₁H₁₃FO 188.22 Electron-withdrawing fluorine substituent
trans-2-(4-(Dimethylamino)phenyl)cyclopentanol 4-Dimethylaminophenyl C₁₃H₁₉NO 205.30 Electron-donating amino group
trans-2-(4-Methylphenyl)cyclopropyl)methanol 4-Methylphenyl (cyclopropane) C₁₁H₁₄O 162.23 Cyclopropane ring; methanol substituent
trans-2-(4-tert-Butylphenyl)cyclopentanol 4-tert-Butylphenyl C₁₅H₂₂O 218.34 Bulky tert-butyl group; increased hydrophobicity

Key Observations :

  • Electronic Effects: The 4-methylthiophenyl group in the target compound provides a sulfur atom capable of π-conjugation and hydrogen bonding, distinguishing it from fluorine (electron-withdrawing) and dimethylamino (electron-donating) analogs .
  • Steric Effects : Bulky substituents like tert-butyl (C₁₅H₂₂O) reduce solubility but enhance steric shielding in catalytic reactions .

Yield and Selectivity Trends :

  • Sulfur-containing derivatives exhibit higher yields (e.g., 97% in ) compared to amino-substituted analogs (71–92% in ) due to favorable catalyst-substrate interactions .
  • Fluorinated analogs may require additional purification steps to address byproducts from fluorine's electronegativity .

Challenges and Limitations

  • Synthetic Complexity : Bulky substituents (e.g., tert-butyl) necessitate specialized catalysts, increasing production costs .

Biological Activity

trans-2-(4-Methylthiophenyl)cyclopentanol is an organic compound notable for its potential biological activities and chemical properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16OS
  • Functional Groups : Contains a cyclopentanol ring and a 4-(methylthio)phenyl substituent.

The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which can affect its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Oxidation Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its reactivity and biological interactions.
  • Substitution Reactions : It can participate in substitution reactions where the methylthio group can be replaced by other functional groups, potentially altering its biological effects.
  • Cellular Interactions : The methylthio group may influence the compound's interactions with cellular targets, impacting pathways such as inflammation and cell adhesion .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Compounds similar in structure have shown potential in inhibiting inflammatory pathways by affecting NF-kB signaling. This pathway is crucial for regulating immune response and inflammation .
  • Cell Adhesion Inhibition : The compound may inhibit cell adhesion molecules (CAMs), which are important in inflammatory responses. This suggests a role in reducing inflammation-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Inflammatory Responses : A study highlighted that compounds with similar structures could inhibit the activation of NF-kB, leading to reduced expression of inflammatory mediators such as e-selectin. This suggests a potential therapeutic application for inflammatory diseases .
  • Synthesis and Activity Correlation : Research has demonstrated that the presence of electron-donating groups like methylthio can enhance the yield and selectivity of reactions involving phenolic compounds, indicating that structural modifications can significantly impact biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
trans-2-(4-Methylphenyl)cyclopentanolLacks methylthio groupLimited anti-inflammatory properties
trans-2-(4-Ethylthio)phenylcyclopentanolEthylthio instead of methylthioPotentially different anti-inflammatory effects

The presence of the methylthio group in this compound contributes to its distinct reactivity and potential biological applications.

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